Tigecycline glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

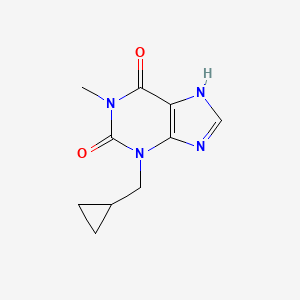

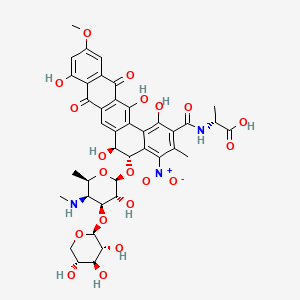

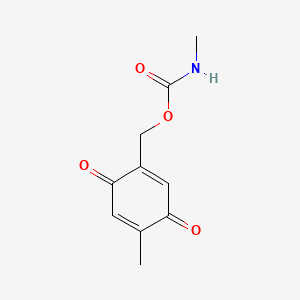

Tigecycline glucuronide is a metabolite of tigecycline, a glycylcycline antibiotic. Tigecycline is known for its broad-spectrum activity against various bacterial pathogens, including those resistant to other antibiotics. This compound is formed through the process of glucuronidation, a common metabolic pathway that enhances the solubility and excretion of drugs.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tigecycline glucuronide involves the glucuronidation of tigecycline. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of tigecycline-producing microorganisms, followed by extraction and purification of tigecycline. The purified tigecycline is then subjected to glucuronidation using UDPGA and UGT enzymes in bioreactors. The final product is isolated and purified through chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions

Tigecycline glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety. Conjugation reactions, such as sulfation or methylation, can further modify the compound.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Conjugation: Enzymatic reactions using sulfotransferases or methyltransferases.

Major Products

Hydrolysis: Tigecycline and glucuronic acid.

Conjugation: Sulfated or methylated derivatives of this compound.

Aplicaciones Científicas De Investigación

Tigecycline glucuronide has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of tigecycline metabolites.

Biology: Studied for its role in the metabolism and excretion of tigecycline in biological systems.

Medicine: Investigated for its pharmacokinetics and pharmacodynamics in the treatment of bacterial infections.

Industry: Utilized in the development of new antibiotics and in the study of drug metabolism and resistance mechanisms.

Mecanismo De Acción

Tigecycline glucuronide itself does not exhibit significant antibacterial activity. its parent compound, tigecycline, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This prevents the incorporation of amino acids into the elongating peptide chain, effectively halting bacterial growth. The glucuronidation of tigecycline facilitates its excretion from the body, thereby reducing its systemic exposure and potential toxicity.

Comparación Con Compuestos Similares

Similar Compounds

- Minocycline glucuronide

- Doxycycline glucuronide

- Tetracycline glucuronide

Uniqueness

Tigecycline glucuronide is unique due to its parent compound’s broad-spectrum activity and ability to overcome common resistance mechanisms. Unlike other tetracycline derivatives, tigecycline retains activity against multidrug-resistant strains, making it a valuable option in the treatment of severe infections.

Propiedades

Número CAS |

886219-66-5 |

|---|---|

Fórmula molecular |

C35H47N5O14 |

Peso molecular |

761.8 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6S)-6-[[(5aR,6aS,7S,10aR)-2-[[2-(tert-butylamino)acetyl]amino]-9-carbamoyl-4,7-bis(dimethylamino)-10,10a,12-trihydroxy-8,11-dioxo-5a,6,6a,7-tetrahydro-5H-tetracen-1-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C35H47N5O14/c1-34(2,3)37-11-17(41)38-15-10-16(39(4)5)13-8-12-9-14-21(40(6)7)23(43)20(31(36)49)30(48)35(14,52)29(47)18(12)22(42)19(13)27(15)53-33-26(46)24(44)25(45)28(54-33)32(50)51/h10,12,14,21,24-26,28,33,37,42,44-46,48,52H,8-9,11H2,1-7H3,(H2,36,49)(H,38,41)(H,50,51)/t12-,14-,21-,24-,25-,26+,28-,33+,35-/m0/s1 |

Clave InChI |

ZCTOCKIQQPQQDP-QKIKEYLESA-N |

SMILES isomérico |

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O)C(=O)N)N(C)C)N(C)C |

SMILES canónico |

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O)C(=O)N)N(C)C)N(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12787709.png)

![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)